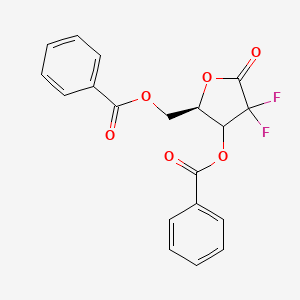![molecular formula C16H14ClN3O2 B590370 3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one CAS No. 130831-37-7](/img/structure/B590370.png)
3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the reaction of anthranilic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are then treated with ammonia solution to afford the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
科学的研究の応用
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and disrupting biological processes .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A core structure in many biologically active compounds.
2-Substituted-4(3H)-quinazolinones: Known for their antimicrobial and anticancer properties.
3-Substituted-4(3H)-quinazolinones: Exhibits anti-inflammatory and analgesic activities
Uniqueness
4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is unique due to its specific substitutions, which enhance its biological activity and specificity. The presence of the p-chlorobenzyl and methoxy groups contributes to its distinct pharmacological profile and potential therapeutic applications .
特性
CAS番号 |
130831-37-7 |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.757 |
IUPAC名 |
3-amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-13-4-2-3-12-15(13)19-14(20(18)16(12)21)9-10-5-7-11(17)8-6-10/h2-8H,9,18H2,1H3 |
InChIキー |
NHDCHDCWRCPEAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CC3=CC=C(C=C3)Cl |
同義語 |
4(3H)-Quinazolinone, 3-amino-2-p-chlorobenzyl-8-methoxy- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)






![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)

